O-Mustard

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It was developed in England in the 1930s as a thickener for mustard gas to make it more persistent when used in warm climates . A mixture of 60% sulfur mustard and 40% O-Mustard also has a lower freezing point than pure sulfur mustard, and was given the code name HT . This compound is a Schedule I substance under the Chemical Weapons Convention .

Preparation Methods

The synthesis of O-Mustard involves the reaction of 2-chloroethyl sulfide with ethylene oxide under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed to maintain the reaction equilibrium .

Chemical Reactions Analysis

O-Mustard undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction of this compound can lead to the formation of thioethers.

Substitution: Nucleophilic substitution reactions can occur at the chloroethyl groups, leading to the formation of various derivatives.

Scientific Research Applications

O-Mustard has been extensively studied for its applications in various fields:

Mechanism of Action

O-Mustard exerts its effects through alkylation of DNA and proteins . The compound forms highly reactive intermediates that can covalently bind to nucleophilic sites on DNA, leading to cross-linking and strand breaks . This disrupts DNA replication and transcription, ultimately causing cell death . The molecular targets include guanine and cytosine bases in DNA .

Comparison with Similar Compounds

O-Mustard is similar to other mustard compounds, such as:

Sulfur Mustard:

Nitrogen Mustards: These include compounds like mechlorethamine, which are used in chemotherapy.

Lewisite: Another vesicant chemical weapon, but it contains arsenic instead of sulfur or nitrogen.

This compound is unique in its combination of high toxicity and stability, making it particularly effective as a chemical weapon .

Properties

CAS No. |

63918-89-8 |

|---|---|

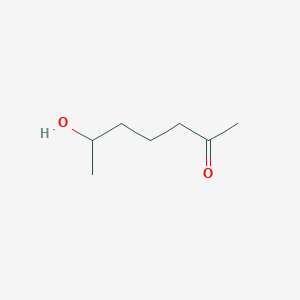

Molecular Formula |

C8H16Cl2OS2 |

Molecular Weight |

263.2 g/mol |

IUPAC Name |

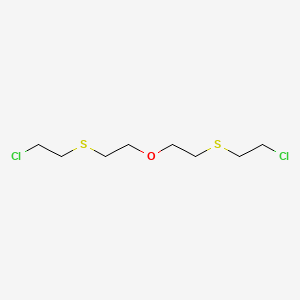

1-(2-chloroethylsulfanyl)-2-[2-(2-chloroethylsulfanyl)ethoxy]ethane |

InChI |

InChI=1S/C8H16Cl2OS2/c9-1-5-12-7-3-11-4-8-13-6-2-10/h1-8H2 |

InChI Key |

FWVCSXWHVOOTFJ-UHFFFAOYSA-N |

Canonical SMILES |

C(CSCCCl)OCCSCCCl |

boiling_point |

Decomposes BP: 120 °C at 0.0225 mm Hg; Volatility: 2.8 mg/cu m at 25 °C |

Color/Form |

Sulfur mustards are colorless when pure, but are typically yellow to brown oily liquids. /Sulfur mustards/ Sulfur mustards can be clear to yellow or brown when in liquid or solid form. /Sulfur mustards/ Powde |

density |

1.24 g/mL at 25 °C |

melting_point |

45 °C |

physical_description |

This is a chemical weapon related to sulfur mustard (mustard gas) and is expected to react in a similar fashion. See the chemical datasheet for sulfur mustard for more information. |

solubility |

Sulfur mustards, including Agent T (O-Mustard), do not dissolve much in water, but dissolve easily in oils, fats, and other solvents. /Sulfur mustards/ Although sulfur mustards have limited solubility in water at neutral pH, the small quantity that dissolves is reactive. /Sulfur mustards/ |

vapor_pressure |

3X10-6 mm Hg at 25 °C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]Cyclopentanone](/img/structure/B13951613.png)